molecular formula C19H16N2O4 B14155440 (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate CAS No. 877780-85-3

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate

Cat. No.: B14155440
CAS No.: 877780-85-3
M. Wt: 336.3 g/mol
InChI Key: GGKWEJYJEZUJHW-UHFFFAOYSA-N
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Description

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by its unique structure, which includes an acetyl group, an oxidoquinoxalin-4-ium moiety, and a methyl benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as 1,2-dicarbonyl compounds, under acidic conditions to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline compounds .

Mechanism of Action

The mechanism of action of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The oxidoquinoxalin-4-ium moiety can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate stands out due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the 4-methylbenzoate ester may enhance its interaction with certain biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

877780-85-3

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C19H16N2O4/c1-12-7-9-14(10-8-12)19(23)25-11-16-18(13(2)22)21(24)17-6-4-3-5-15(17)20-16/h3-10H,11H2,1-2H3

InChI Key

GGKWEJYJEZUJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C)[O-]

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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